

Spectroscopic Data Interpretation of Stigmasta-3,5-dien-7-one: A Technical Guide

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Compound of Interest

Compound Name: Stigmasta-3,5-dien-7-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Stigmasta-3,5-dien-7-one**, a naturally occurring steroidal ketone. The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is crucial for its identification, characterization, and utilization in research and drug development.

Molecular Structure

Stigmasta-3,5-dien-7-one possesses a tetracyclic steroid core with a conjugated system comprising a ketone at the C-7 position and double bonds at the C-3 and C-5 positions. Its molecular formula is $C_{29}H_{46}O$, with a molecular weight of approximately 410.67 g/mol .^[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Stigmasta-3,5-dien-7-one**. While a complete experimental dataset for this specific molecule is not readily available in all public databases, the provided data is a combination of available information and predicted values based on closely related compounds and established spectroscopic principles.

Mass Spectrometry (MS) Data

The mass spectrum of **Stigmasta-3,5-dien-7-one** provides critical information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₄₆ O	[1]
Molecular Weight	410.7 g/mol	[1]
Major Mass Peaks (m/z)		
Molecular Ion [M] ⁺	410	[1]
Peak 2	187	[1]
Peak 3	174	[1]

¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The following are predicted chemical shifts (δ) in ppm, relative to TMS (Tetramethylsilane), based on analogous steroid structures.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-3	6.0 - 6.2	d
H-4	5.4 - 5.6	d
H-6	5.6 - 5.8	s
H-18 (CH ₃)	0.6 - 0.8	s
H-19 (CH ₃)	1.1 - 1.3	s
H-21 (CH ₃)	0.9 - 1.0	d
H-26/H-27 (CH ₃)	0.8 - 0.9	d, d
H-29 (CH ₃)	0.8 - 0.9	t

¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts are provided below.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-3	123 - 125
C-4	127 - 129
C-5	162 - 164
C-6	123 - 125
C-7 (C=O)	199 - 202
C-10	38 - 40
C-13	42 - 44
C-18 (CH ₃)	12 - 14
C-19 (CH ₃)	18 - 20
C-21 (CH ₃)	18 - 20
C-26 (CH ₃)	19 - 21
C-27 (CH ₃)	19 - 21
C-29 (CH ₃)	11 - 13

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum indicates the presence of specific functional groups.

Functional Group	Expected Absorption Band (cm ⁻¹)
C=O (α,β -unsaturated ketone)	1660 - 1685
C=C (conjugated alkene)	1600 - 1640
C-H (sp ² hybridized)	3000 - 3100
C-H (sp ³ hybridized)	2850 - 3000

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Stigmasta-3,5-dien-7-one** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **¹H NMR Acquisition:** Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method. For a steroid like **Stigmasta-3,5-dien-7-one**, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a direct insertion probe or a gas chromatograph (GC-MS) can be employed. For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via liquid chromatography (LC-MS).
- **Ionization:** In EI mode, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. In ESI mode, a high voltage is applied to the liquid sample to create an aerosol of charged droplets.

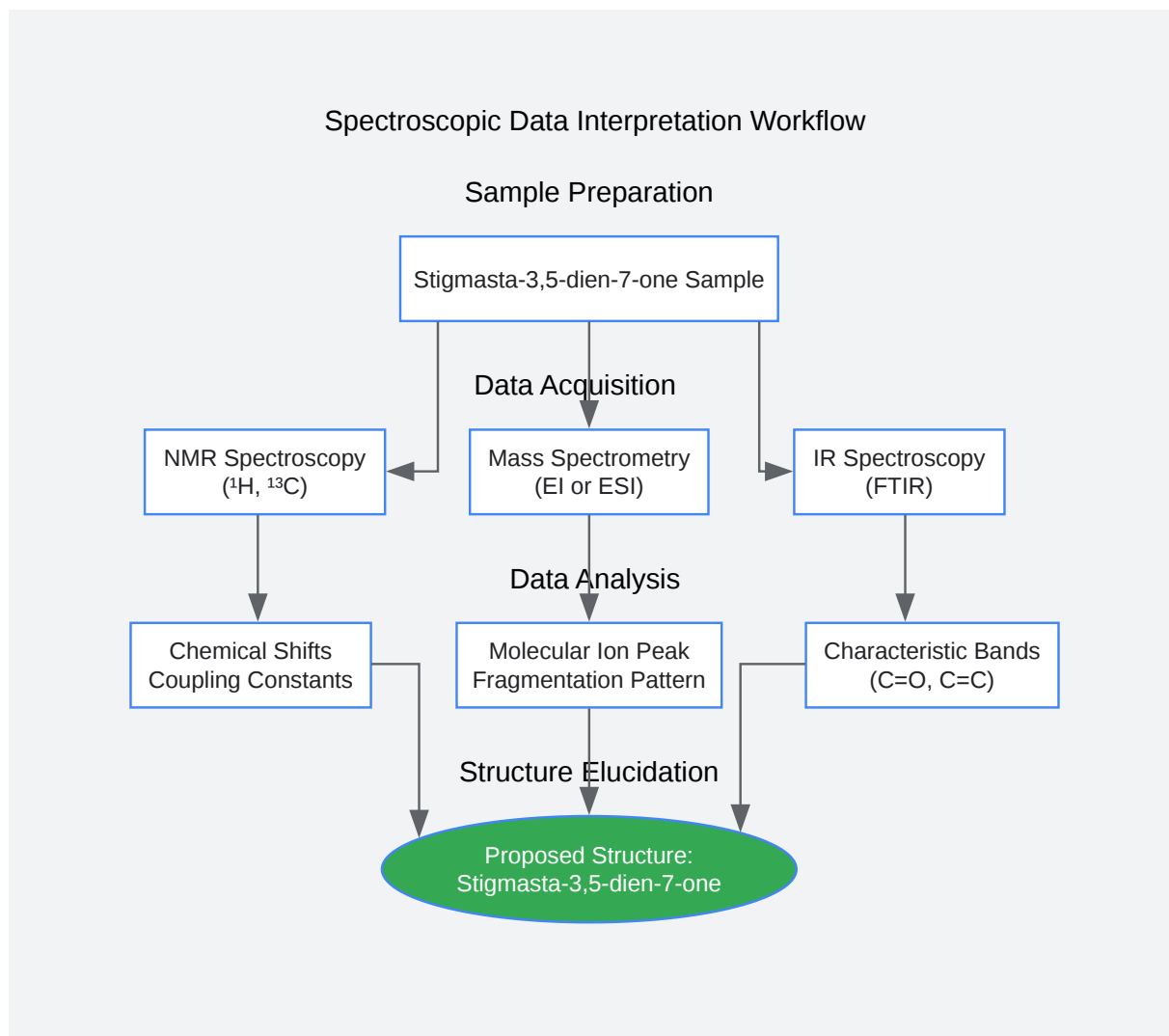
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample using a suitable technique. For a solid sample like **Stigmasta-3,5-dien-7-one**, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Spectrum Acquisition:** Place the sample in the beam of an FTIR (Fourier Transform Infrared) spectrometer.
- **Data Collection:** Record the interferogram and perform a Fourier transform to obtain the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm^{-1}). Typically, the spectrum is scanned over the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$).

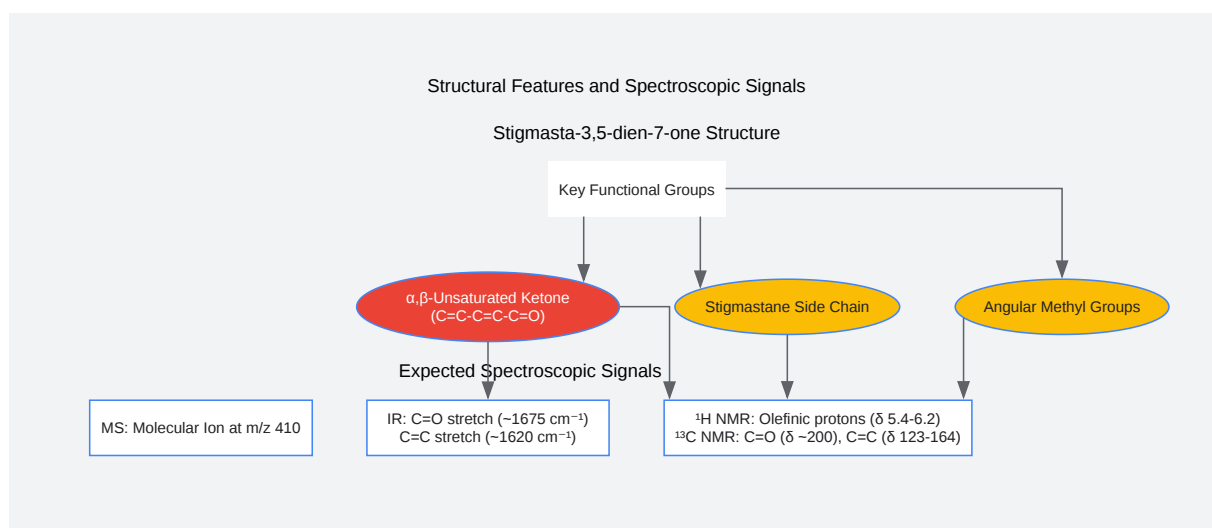
Visualization of Interpretation Workflow and Structural Correlations

The following diagrams illustrate the logical flow of spectroscopic data interpretation and the relationship between the structure of **Stigmasta-3,5-dien-7-one** and its expected spectroscopic signals.



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Caption: Workflow for Spectroscopic Data Interpretation.



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Caption: Correlation of Structure to Spectroscopic Signals.

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References

- 1. Stigmasta-3,5-dien-7-one | C₂₉H₄₆O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
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